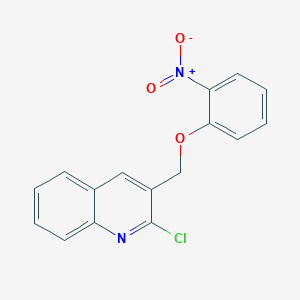

2-Chloro-3-(2-nitrophenoxymethyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

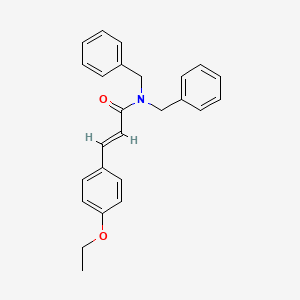

2-Chloro-3-(2-nitrophenoxymethyl)quinoline is a chemical compound with the molecular formula C16H11ClN2O3 and a molecular weight of 314.72 . It is a derivative of quinoline, which is a bicyclic heterocycle consisting of a benzene ring fused with a nitrogen-containing pyridine ring .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves substitution reactions. For instance, 2-Chloroquinoline-3-carbaldehyde can undergo a substitution reaction at its 2-chloro position when treated with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can undergo multicomponent one-pot reactions with other compounds to form complex structures .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

One notable application of quinoline derivatives is in the realm of organic synthesis, where these compounds serve as precursors or intermediates for the development of novel chemical entities. For instance, Hassnin (2012) explored the nucleophilic substitution and ring transformation reactions with chloro-nitropyranoquinolinedione derivatives, leading to novel nitropyranoquinolinones through reactions with various nucleophiles (Hany Mohamed Hassnin, 2012). Similarly, Roberts et al. (1997) discussed the synthesis of Pyrrolo[4,3,2-de]quinolines from dimethoxy-methylquinoline, showcasing the versatility of quinoline derivatives in synthesizing complex heterocyclic structures (D. Roberts, J. Joule, M. Bros, M. Álvarez, 1997).

Material Science and Optical Properties

In the field of material science, Zeyada et al. (2016) investigated the structural and optical properties of pyranoquinoline derivatives thin films, elucidating their potential for applications in optoelectronic devices (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).

Analytical Chemistry Applications

In analytical chemistry, Dutt et al. (1968) studied quinoxaline-2-carboxylic acid and its derivatives as analytical reagents for the gravimetric determination of various metals, showcasing the utility of quinoline derivatives in chemical analysis (N. K. Dutt, G. S. Sanayal, K. Nag, 1968).

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-3-[(2-nitrophenoxy)methyl]quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c17-16-12(9-11-5-1-2-6-13(11)18-16)10-22-15-8-4-3-7-14(15)19(20)21/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZPIWINCBEWFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)COC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chloro-2-methoxy-5-methylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2725087.png)

![4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(4-acetylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2725090.png)

![4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2725093.png)

![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one](/img/structure/B2725095.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2725096.png)

![N-(2-ethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2725099.png)